molecular formula C14H19NO4S B8233823 N-Methyl-N-(benzyloxycarbonyl)-L-methionine

N-Methyl-N-(benzyloxycarbonyl)-L-methionine

Cat. No.: B8233823
M. Wt: 297.37 g/mol
InChI Key: HNWJQCZQSBTJFY-LBPRGKRZSA-N
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Description

N-Methyl-N-(benzyloxycarbonyl)-L-methionine is a synthetic derivative of the amino acid methionine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the methionine molecule. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(benzyloxycarbonyl)-L-methionine typically involves the following steps:

  • Protection of the Amino Group: : The amino group of L-methionine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms the benzyloxycarbonyl-protected methionine.

    L-Methionine+Cbz-ClN-(benzyloxycarbonyl)-L-methionine\text{L-Methionine} + \text{Cbz-Cl} \rightarrow \text{N-(benzyloxycarbonyl)-L-methionine} L-Methionine+Cbz-Cl→N-(benzyloxycarbonyl)-L-methionine

  • Methylation: : The protected methionine is then methylated using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). This step introduces the methyl group to the nitrogen atom, resulting in this compound.

    N-(benzyloxycarbonyl)-L-methionine+CH₃IThis compound\text{N-(benzyloxycarbonyl)-L-methionine} + \text{CH₃I} \rightarrow \text{this compound} N-(benzyloxycarbonyl)-L-methionine+CH₃I→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(benzyloxycarbonyl)-L-methionine can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.

    This compound+Oxidizing AgentSulfoxide/Sulfone Derivatives\text{this compound} + \text{Oxidizing Agent} \rightarrow \text{Sulfoxide/Sulfone Derivatives} This compound+Oxidizing Agent→Sulfoxide/Sulfone Derivatives

  • Reduction: : The benzyloxycarbonyl group can be removed through hydrogenation or reduction using palladium on carbon (Pd/C) as a catalyst.

    This compound+H2N-Methyl-L-methionine\text{this compound} + \text{H}_2 \rightarrow \text{N-Methyl-L-methionine} This compound+H2​→N-Methyl-L-methionine

  • Substitution: : The methyl group on the nitrogen can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: N-Methyl-L-methionine

    Substitution: Various N-alkyl or N-aryl derivatives

Scientific Research Applications

N-Methyl-N-(benzyloxycarbonyl)-L-methionine has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in the protection of amino groups during peptide chain elongation.

    Biochemical Studies: The compound is utilized in studies involving methionine metabolism and its role in various biological processes.

    Drug Development: It serves as a precursor in the synthesis of methionine analogs and derivatives with potential therapeutic applications.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-Methyl-N-(benzyloxycarbonyl)-L-methionine primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-methionine: Similar structure but lacks the methyl group on the nitrogen atom.

    N-Methyl-L-methionine: Lacks the benzyloxycarbonyl protecting group.

    N-Benzyloxycarbonyl-N-methylglycine: Similar protecting group but different amino acid backbone.

Uniqueness

N-Methyl-N-(benzyloxycarbonyl)-L-methionine is unique due to the presence of both the benzyloxycarbonyl protecting group and the methyl group on the nitrogen atom. This dual modification provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other biochemical applications.

Properties

IUPAC Name

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-15(12(13(16)17)8-9-20-2)14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWJQCZQSBTJFY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCSC)C(=O)O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CCSC)C(=O)O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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